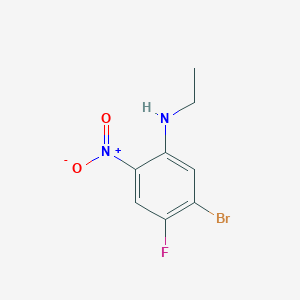

5-Bromo-N-ethyl-4-fluoro-2-nitroaniline

Description

Significance of Halogenated and Nitrated Aniline (B41778) Derivatives in Contemporary Organic Chemistry Research

Halogenated and nitrated aniline derivatives are particularly crucial in the synthesis of complex organic molecules. Halogen atoms, such as bromine and fluorine, are exceptionally useful functional groups. nih.gov Aryl halides are critical synthetic building blocks for a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of halogens can also enhance the pharmacological properties of a final compound, improving aspects like metabolic stability and binding affinity to biological targets.

The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. Furthermore, the nitro group is a versatile synthetic handle; it can be readily reduced to a primary amine (NH₂), which can then be used for a wide range of subsequent reactions, such as diazotization to form diazonium salts or acylation to form amides. The combination of nitro and amino groups on a benzene (B151609) ring forms a "push-pull" electronic system, a feature often exploited in the synthesis of dyes and pigments.

Interdisciplinary Context of N-Alkylated Arylamines in Advanced Organic Synthesis and Materials Science

N-alkylation, the process of adding an alkyl chain to the nitrogen atom of an amine, is a fundamental transformation that enhances the structural complexity of arylamines. acs.org N-alkylated arylamines are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. acs.orgnih.gov This modification alters the steric and electronic properties of the amino group, influencing the molecule's basicity, nucleophilicity, and intermolecular interactions.

In materials science, N-alkylated arylamines are integral to the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and conductive polymers. nih.govresearchgate.net The alkyl groups can improve the solubility and processability of these materials without drastically altering their core electronic properties. In medicinal chemistry, N-alkylation is a common strategy used to modulate a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

Research Imperatives for Investigating 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline within Aromatic Systems

The specific structure of this compound makes it a compound of significant research interest. It serves as a highly functionalized platform molecule, where each substituent offers a distinct site for selective chemical modification. The investigation of this compound is driven by the need for advanced, multi-functional intermediates that allow for the efficient and controlled synthesis of complex target molecules.

The research imperatives for this compound are rooted in its synthetic versatility. The distinct reactivity of its functional groups allows for orthogonal chemical strategies, where one group can be reacted selectively without affecting the others. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, the nitro group can be selectively reduced to an amine, and the fluorine atom could potentially undergo nucleophilic aromatic substitution under specific conditions. ossila.com The N-ethyl group provides a different steric and electronic environment compared to a primary aniline, influencing the regioselectivity of subsequent reactions on the aromatic ring.

Chemical and Physical Data

Below are the known properties of the compound and a summary of the synthetic utility of its key functional groups.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrFN₂O₂ |

| Molecular Weight | 263.06 g/mol |

| CAS Number | 1820616-16-0 |

| Appearance | (Typically) Yellow to orange solid |

Table 2: Synthetic Utility of Functional Groups

| Functional Group | Position | Potential Role in Synthesis |

|---|---|---|

| Nitro (NO₂) Group | 2 | Electron-withdrawing; can be reduced to an amine for further functionalization (e.g., amide coupling, diazotization). |

| Fluoro (F) Group | 4 | Modifies electronic properties; potential site for nucleophilic aromatic substitution. |

| Bromo (Br) Group | 5 | Excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). nih.gov |

| N-Ethyl Group | 1 | Alters basicity and steric hindrance of the amine; provides a stable substitution. |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethyl-4-fluoro-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFN2O2/c1-2-11-7-3-5(9)6(10)4-8(7)12(13)14/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPZIFUPPFODIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1[N+](=O)[O-])F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 5 Bromo N Ethyl 4 Fluoro 2 Nitroaniline

Precursor Synthesis and Regioselective Functional Group Introduction

The assembly of the target molecule hinges on the sequential and regioselective introduction of its characteristic functional groups. This process typically begins with a simpler aniline (B41778) derivative, which is then systematically elaborated.

Directed Halogenation Strategies: Bromination and Fluorination on Aniline Scaffolds

The halogenation of aniline derivatives is a foundational step in the synthesis of compounds like 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline. However, direct halogenation of aniline can be challenging due to the high reactivity of the amino group, which can lead to multiple substitutions and undesired side products. chemistrysteps.comlibretexts.org

To control the regioselectivity of bromination, protecting the amino group is a common strategy. chemistrysteps.com Acetylation of the aniline nitrogen to form an acetanilide (B955) attenuates the activating effect of the amino group, allowing for more controlled electrophilic aromatic substitution. libretexts.org This modification still directs bromination to the ortho and para positions relative to the amide group. The steric bulk of the acetyl group can favor para-bromination. chemistrysteps.com

Various brominating agents can be employed. While molecular bromine (Br₂) can be used, it often leads to over-bromination. chemistrysteps.com Milder and more selective reagents are often preferred. For instance, methods using HBr and Selectfluor in water have been developed for the regioselective bromination of anilides. researchgate.net Another approach involves the in-situ generation of a brominating agent from reagents like Eosin Y and Selectfluor, which has shown high para-selectivity. bohrium.com The use of copper(II) bromide in ionic liquids also offers a method for the direct and highly regioselective para-bromination of unprotected anilines under mild conditions. nih.gov A one-pot method for regioselective para-bromination of aromatic amines involves the in-situ formation of a tin amide followed by reaction with bromine. nih.govfigshare.com

Fluorination of the aniline ring is typically achieved through methods suitable for introducing fluorine onto an aromatic system. While direct fluorination is often too reactive, alternative strategies are employed. One common approach is to introduce the fluoro group at an early stage of the synthesis, for example, by starting with a fluoro-substituted aniline or a precursor that can be converted to one.

Controlled Nitration of Substituted Anilines and its Regioselectivity

The introduction of a nitro group onto the aniline ring is a critical step. Direct nitration of aniline with a mixture of nitric and sulfuric acids is problematic, as the strongly acidic conditions protonate the amino group to form an anilinium ion. This deactivating group directs nitration to the meta position and can also lead to oxidative decomposition of the starting material. chemistrysteps.comncert.nic.inmasterorganicchemistry.com

To achieve the desired regiochemistry, the amino group is typically protected, most commonly by acetylation to form an acetanilide. The amide group is still an activating, ortho-, para-director, but it moderates the reactivity of the ring, allowing for a more controlled nitration. libretexts.org The nitration of the protected aniline can then be carried out under milder conditions, often yielding the para-nitro product as the major isomer. Subsequent hydrolysis of the amide group regenerates the amine. libretexts.org

For the synthesis of 2-bromo-5-fluoro-4-nitroaniline (B1526599), a potential precursor, a method has been disclosed that involves the nitration of 2-bromo-5-fluoroaniline. google.com This can be done directly or after protecting the amino group. google.com The reaction conditions, such as temperature, are controlled to achieve the desired product. google.com Another patent describes a preparation method starting from 3-fluoro-4-nitroaniline, which is then brominated. google.com

N-Alkylation Approaches for Aniline Systems

The final key transformation in the synthesis of this compound is the introduction of the ethyl group onto the nitrogen atom.

Direct N-Ethylation Techniques for Aromatic Amines

Direct N-alkylation of anilines can be achieved through various methods. A common laboratory-scale approach is the reaction of the aniline with an ethyl halide, such as ethyl iodide or ethyl bromide. ncert.nic.inwikipedia.org This reaction is a nucleophilic substitution where the amine acts as the nucleophile. ncert.nic.in However, a significant challenge with this method is over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.org

To circumvent this, alternative strategies have been developed. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as an atom-efficient and selective method for N-alkylation. nih.govnih.gov In this process, a catalyst, often based on ruthenium or iridium, facilitates the temporary dehydrogenation of an alcohol (in this case, ethanol) to an aldehyde. nih.govorganic-chemistry.org The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. nih.gov This method avoids the use of alkyl halides and often provides good selectivity for mono-alkylation. nih.gov

Other catalytic systems for N-alkylation include the use of manganese pincer complexes, which have been shown to be effective for the selective mono-alkylation of anilines with alcohols. nih.gov Visible-light-induced N-alkylation of anilines has also been reported as an environmentally friendly approach. nih.gov

Optimization of Alkylation Conditions and Reagent Selection for Enhanced Yields

Optimizing the conditions for N-alkylation is crucial to maximize the yield of the desired secondary amine and minimize side products. When using alkyl halides, the choice of solvent, temperature, and the presence of a base to neutralize the hydrogen halide formed are important parameters. The use of ionic liquids as solvents has been shown to minimize over-alkylation in some cases.

For catalytic methods like the borrowing hydrogen strategy, the choice of catalyst, solvent, base, and reaction temperature are all critical factors. For instance, studies have shown that for certain ruthenium-catalyzed N-ethylations of anilines, the presence of a co-catalyst like Al(OTf)₃ can be beneficial. organic-chemistry.org The reaction conditions can be fine-tuned to achieve high yields and selectivity. For example, in a visible-light-induced N-alkylation, parameters such as the type and amount of additive (e.g., NH₄Br), solvent, and light source intensity were optimized to achieve high yields. nih.gov Similarly, for manganese-catalyzed alkylations, the reaction temperature and the amount of base (e.g., t-BuOK) were optimized. nih.gov

Multistep Synthesis Design and Convergent/Linear Strategies

A convergent synthesis , on the other hand, would involve the synthesis of two or more fragments of the molecule separately, which are then combined in a later step. For the target molecule, this is less likely to be the primary strategy due to the nature of the substitutions on a single aromatic ring. However, aspects of convergence could be considered if, for instance, a pre-functionalized aromatic piece was coupled with another component.

The synthesis of complex substituted anilines often relies on a well-planned linear sequence. uva.nlresearchgate.net The choice of the starting material and the order of functional group introduction are key strategic decisions. For example, a patent for the preparation of 2-bromo-5-fluoro-4-nitroaniline outlines a multi-step process that includes reduction, acetylation, nitration, and hydrolysis steps, demonstrating a linear approach. google.com

The development of direct C-H functionalization methods offers an alternative to traditional multistep syntheses that often require pre-functionalized starting materials. uva.nlresearchgate.net While not explicitly detailed for this specific molecule in the provided context, such strategies could potentially offer more efficient, atom-economical routes in the future.

Sequence Planning for Complex Halo-Nitro-N-Alkylated Aniline Derivatives

The strategic planning for synthesizing a polysubstituted aniline involves a retrosynthetic approach, where the target molecule is deconstructed to identify viable starting materials and reaction sequences. For this compound, a plausible pathway involves the sequential introduction of bromo, nitro, and ethyl groups onto a fluoroaniline (B8554772) core.

A common strategy begins with a commercially available precursor, such as 2-bromo-5-fluoroaniline. The highly activating amino group often requires protection to prevent unwanted side reactions and to control regioselectivity during subsequent electrophilic substitution steps, such as nitration. google.com For instance, the amine can be acetylated to form an amide. This protected intermediate is then subjected to nitration. The directing effects of the existing substituents (bromo, fluoro, and acetamido groups) guide the incoming nitro group. Following nitration, the protecting group is removed through hydrolysis to regenerate the amine, which can then be selectively N-alkylated to introduce the ethyl group, yielding the final product.

An alternative sequence might involve nitration of a simpler precursor followed by halogenation and N-alkylation. However, the strong deactivating nature of the nitro group can make subsequent electrophilic aromatic substitutions challenging. Therefore, a sequence that installs the nitro group at a later stage is often preferred.

Table 1: Proposed Synthetic Sequence

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Amine Protection | Acetic Anhydride | Protects the amino group and modulates its directing effect. google.com |

| 2 | Nitration | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Introduces the nitro group onto the aromatic ring. google.com |

| 3 | Deprotection | Acid or Base Hydrolysis | Removes the protecting group to restore the aniline functionality. google.com |

Challenges in Reaction Selectivity and By-product Formation in Multi-functionalized Systems

The synthesis of multi-functionalized aromatic systems is frequently complicated by issues of selectivity and the formation of undesired by-products. beilstein-journals.org In the synthesis of this compound, these challenges are prominent at several stages.

Regioselectivity: During the nitration step, the precise placement of the nitro group is critical. The existing substituents on the ring exert competing electronic and steric influences, which can lead to the formation of isomeric products. The functional groups direct the incoming electrophile to specific positions, and if multiple positions are activated, a mixture of isomers can result, complicating purification. researchgate.net

By-product Formation: Side reactions can significantly lower the yield of the desired product. A major challenge in the synthesis of haloanilines is the potential for hydrodehalogenation during reduction steps. researchgate.net For example, if a synthetic route required the reduction of the nitro group to an amine, catalytic hydrogenation could inadvertently remove the bromo or fluoro substituents. researchgate.net Over-reduction or over-oxidation are also common issues. sci-hub.st Furthermore, reactions involving anilines can sometimes lead to the formation of dimers or polymers if reaction conditions are not carefully controlled.

Table 2: Potential By-products and Formation Pathways

| By-product Type | Formation Reaction | Reason for Formation |

|---|---|---|

| Positional Isomers | Electrophilic Aromatic Substitution | Competing directing effects of multiple substituents on the ring. researchgate.net |

| Dehalogenated Compounds | Catalytic Hydrogenation | Undesired cleavage of the Carbon-Halogen bond during nitro group reduction. researchgate.net |

| Over-reduced Products | Reduction | Conversion of the nitro group beyond the desired amine stage. |

Emerging Synthetic Techniques in Substituted Arylamine Synthesis

To overcome the challenges associated with traditional batch synthesis, modern chemistry has turned to advanced techniques like flow chemistry and novel catalytic systems to improve efficiency, safety, and selectivity.

Application of Flow Chemistry for Enhanced Reaction Efficiency

Flow chemistry, where reactions are conducted in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of complex molecules like substituted arylamines. durham.ac.uk This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction outcomes. mdpi.com

Table 3: Comparison of Batch vs. Flow Chemistry for Arylamine Synthesis

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio | Enhanced safety, better temperature control. mdpi.com |

| Reaction Time | Often hours | Typically seconds to minutes | Increased throughput and efficiency. researchgate.net |

| Scalability | Requires significant redevelopment | Achieved by running the system for longer | Simpler and faster process development. |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time | Reduced risk of accidents. durham.ac.uk |

| Process Control | Difficult to precisely control | Precise control of all parameters | Higher reproducibility and selectivity. mdpi.com |

Catalytic Transformations in Halo-Nitroaniline Synthesis

Catalytic methods are central to the synthesis of halo-nitroanilines, particularly for the selective reduction of nitroarenes to the corresponding anilines. researchgate.net The primary challenge in this transformation is to reduce the nitro group without affecting other sensitive functionalities, especially the halogen substituents. researchgate.net

A variety of heterogeneous catalysts based on metals like palladium, platinum, nickel, and gold have been developed for this purpose. sci-hub.stnih.gov Palladium-based catalysts are widely used due to their high activity, but they can sometimes promote hydrodehalogenation. acs.orgresearchgate.net Platinum catalysts may offer better selectivity in some cases. mdpi.com

Recent research has focused on developing more sophisticated catalytic systems to enhance selectivity. Bimetallic catalysts, such as gold-platinum (AuPt) supported on materials like titanate nanosheets, have demonstrated exceptional performance, achieving high conversion (>99%) and high selectivity (>99%) for the desired haloaniline. acs.org In these systems, one metal (e.g., platinum) is primarily responsible for the hydrogenation, while the other (e.g., gold) helps to suppress the undesired dehalogenation side reaction. acs.org The choice of catalyst, support, and reaction conditions is crucial for achieving the desired outcome in these complex transformations. researchgate.net

Table 4: Performance of Various Catalysts in Halogenated Nitroarene Reduction

| Catalyst System | Support | Key Feature | Selectivity for Haloaniline | Reference |

|---|---|---|---|---|

| Platinum (Pt) | Carbon (Pt/C) | High activity | Can be variable, sensitive to conditions. | mdpi.com |

| Palladium (Pd) | Alumina (Pd/Al₂O₃) | Widely used, high activity | Selectivity can be compromised at higher temperatures. | nih.govacs.org |

| Gold-Platinum (AuPt) | Titanate Nanosheets | Bimetallic synergistic effect | Excellent (>99%) | acs.org |

Molecular Structure and Conformational Analysis of 5 Bromo N Ethyl 4 Fluoro 2 Nitroaniline

Solid-State Structural Elucidation via X-ray Crystallography

While no specific X-ray crystallographic data for 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline has been reported, the solid-state structure of related nitroaniline derivatives allows for an informed prediction of its crystalline architecture.

The crystal packing of this compound is expected to be significantly influenced by a variety of intermolecular forces. The presence of a bromine and a fluorine atom suggests the potential for halogen bonding, where the bromine atom could act as a halogen bond donor.

Hydrogen bonding is also anticipated to be a dominant feature in the crystal lattice. The secondary amine (N-H) group is a potent hydrogen bond donor, likely forming interactions with the oxygen atoms of the nitro group on an adjacent molecule. This is a common motif in the crystal structures of nitroanilines. For instance, in the crystal structure of 2-fluoro-5-nitroaniline, the packing is consolidated by C-H···O and N-H···O hydrogen bonds. researchgate.net

A summary of anticipated intermolecular interactions is presented in Table 1.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H (amine) | O (nitro group) |

| Halogen Bonding | C-Br | O (nitro group) or N (amine) |

| π-stacking | Aromatic ring | Aromatic ring |

In the solid state, the conformation of this compound will be dictated by the need to achieve the most stable crystal packing. The orientation of the ethyl group and the nitro group will be critical. The planarity of the nitro group with respect to the benzene (B151609) ring is a common feature in related structures, as it maximizes resonance stabilization. The ethyl group, however, will likely adopt a conformation that minimizes steric hindrance with the adjacent nitro group while potentially participating in weak C-H···O interactions. The interplay of these forces will ultimately determine the final solid-state conformation.

Computational Chemistry and Quantum Mechanical Investigations

Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the molecular properties of compounds for which experimental data is unavailable.

DFT calculations could provide significant insight into the electronic properties of this compound. The calculated distribution of electron density would highlight the electron-withdrawing effects of the nitro, fluoro, and bromo substituents, and the electron-donating nature of the ethylamino group. This would allow for the prediction of reactivity, with the areas of highest and lowest electron density indicating likely sites for electrophilic and nucleophilic attack, respectively. Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) could also be calculated to estimate the molecule's ionization potential and electron affinity.

A computational conformational analysis would reveal the potential energy landscape of the molecule. By systematically rotating the bonds of the ethyl group and the bond connecting the nitrogen to the ring, a series of conformers and their relative energies can be calculated. This would identify the most stable, low-energy conformations of the molecule in the gas phase. It is expected that the most stable conformer would exhibit minimal steric clash between the ethyl group and the ortho-nitro group.

Molecular dynamics simulations could be employed to model the behavior of this compound in a solvent. These simulations would provide a picture of the dynamic fluctuations of the molecule, including the rotation of the ethyl group and the interactions with solvent molecules. This would be particularly useful for understanding how the conformational preferences of the molecule might change in different chemical environments, which has implications for its reactivity and potential biological activity.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the carbon-hydrogen framework and the electronic environment of specific nuclei within the molecule.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the N-ethyl group. The aromatic region would likely display two doublets, characteristic of the two protons on the benzene (B151609) ring. The proton at the C6 position is anticipated to appear as a doublet due to coupling with the adjacent fluorine atom. Similarly, the proton at the C3 position would also present as a doublet. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group and halogen atoms would deshield the aromatic protons, shifting their signals downfield. The N-ethyl group would show a quartet for the methylene (B1212753) (-CH₂) protons, arising from coupling with the methyl (-CH₃) protons, which in turn would appear as a triplet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would display signals for the six aromatic carbons and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom attached to the nitro group (C2) would be strongly deshielded, appearing at a low field. Conversely, carbons bearing the amino and fluoro groups would be shielded. The presence of bromine also influences the chemical shifts of the adjacent carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| N-CH₂ | 3.2 - 3.6 | 40 - 50 |

Note: These are predicted ranges based on analogous structures and substituent effects.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine signal is highly sensitive to the electronic environment created by the other substituents on the ring. The presence of the ortho-bromo and para-nitro groups, both being electron-withdrawing, would influence the shielding of the fluorine nucleus. Furthermore, coupling between the fluorine and the adjacent aromatic proton (at C3) would result in a splitting of the ¹⁹F signal into a doublet. The magnitude of this coupling constant provides additional structural information. The chemical shift for fluorine in fluoroaromatic compounds can span a wide range, making ¹⁹F NMR a powerful tool for distinguishing between isomers. wikipedia.org

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the methylene and methyl protons of the N-ethyl group. It would also confirm the coupling between the aromatic protons, if any were present and coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. An HSQC spectrum would definitively link the proton signals of the N-ethyl group and the aromatic ring to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into intermolecular interactions.

The infrared (IR) and Raman spectra of this compound would be characterized by vibrations corresponding to its various functional groups.

N-H Stretching: A secondary amine like this compound would typically show a single, sharp N-H stretching vibration in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the ethyl group would appear in the 2850-2960 cm⁻¹ range.

NO₂ Vibrations: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. These are usually strong bands in the IR spectrum.

C=C Aromatic Stretching: The stretching vibrations of the aromatic ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the aromatic amine is typically observed in the 1250-1360 cm⁻¹ range.

C-F and C-Br Stretching: The C-F stretching vibration is expected to produce a strong band in the 1000-1400 cm⁻¹ region, while the C-Br stretching vibration would appear at a lower frequency, typically in the 500-650 cm⁻¹ range.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| NO₂ | Asymmetric Stretching | 1500 - 1570 |

| NO₂ | Symmetric Stretching | 1300 - 1370 |

| C=C Aromatic | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1360 |

| C-F | Stretching | 1000 - 1400 |

Note: These are typical frequency ranges for the specified functional groups.

Intermolecular interactions, such as hydrogen bonding, can significantly influence the position and shape of vibrational bands. In the solid state, the N-H group of this compound can participate in hydrogen bonding with the oxygen atoms of the nitro group of a neighboring molecule. This interaction would lead to a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum compared to its position in a dilute solution in a non-polar solvent. Similarly, other vibrational modes, particularly those involving the nitro and amino groups, may also exhibit shifts or changes in intensity due to these intermolecular forces. A comparative analysis of the spectra in different phases (solid vs. solution) could therefore provide valuable information about the nature and strength of these interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for corroborating its structure through controlled fragmentation. When subjected to ionization, the molecule generates a molecular ion whose mass-to-charge ratio (m/z) is indicative of the compound's molecular weight.

High-resolution mass spectrometry (HRMS) is employed to ascertain the precise mass of the molecular ion of this compound with a high degree of accuracy. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other potential isobaric species. The theoretical exact mass of this compound is calculated based on the most abundant isotopes of its constituent elements (Carbon, Hydrogen, Bromine, Fluorine, Nitrogen, and Oxygen). Experimental HRMS analysis would be expected to yield a measured mass that closely aligns with this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Isotope | Abundance (%) | Atomic Mass (Da) |

| Carbon | 12C | 98.93 | 12.000000 |

| Hydrogen | 1H | 99.985 | 1.007825 |

| Bromine | 79Br | 50.69 | 78.918337 |

| Bromine | 81Br | 49.31 | 80.916291 |

| Fluorine | 19F | 100 | 18.998403 |

| Nitrogen | 14N | 99.63 | 14.003074 |

| Oxygen | 16O | 99.76 | 15.994915 |

Note: This table presents the data required for theoretical mass calculations. Actual experimental data for this compound is not publicly available.

In addition to molecular ion determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. By employing techniques such as tandem mass spectrometry (MS/MS), the molecular ion can be induced to fragment into smaller, characteristic ions. The fragmentation pathways are governed by the chemical structure of the molecule, with bonds cleaving at predictable locations.

For this compound, key fragmentation pathways would likely involve:

Loss of the ethyl group: Cleavage of the N-ethyl bond would result in a significant fragment ion.

Loss of the nitro group: Fragmentation involving the nitro functional group is a common pathway for nitroaromatic compounds.

Cleavage of the carbon-bromine bond: The presence of a bromine atom would lead to a characteristic isotopic pattern in the mass spectrum and a potential fragmentation pathway involving its loss.

The systematic analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule's structure, providing definitive confirmation of the connectivity of the atoms.

Table 2: Predicted Fragmentation Data for this compound

| Proposed Fragment | Neutral Loss | Theoretical m/z of Fragment |

| [M-C₂H₅]⁺ | C₂H₅ | (Value not available) |

| [M-NO₂]⁺ | NO₂ | (Value not available) |

| [M-Br]⁺ | Br | (Value not available) |

Note: The fragmentation data presented is based on theoretical predictions from general principles of mass spectrometry. Specific experimental data for this compound is not available in published literature.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo N Ethyl 4 Fluoro 2 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The rate and regioselectivity of SNAr reactions are profoundly influenced by the substituents on the aromatic ring. In 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline, the nitro (-NO2) group plays a pivotal role as a powerful activating group.

Activation: The nitro group significantly enhances the ring's susceptibility to nucleophilic attack by withdrawing electron density, thereby reducing the electron repulsion experienced by the incoming nucleophile. Crucially, it stabilizes the negatively charged Meisenheimer intermediate through resonance delocalization, particularly when positioned ortho or para to the leaving group. nih.gov This stabilization lowers the activation energy of the first, rate-determining step of the reaction. In this molecule, the nitro group is ortho to the bromine atom and para to the fluorine atom, activating both positions for potential substitution.

Regioselectivity: While both halogen positions are activated, the site of nucleophilic attack is determined by two primary factors: the position relative to the activating group and the intrinsic nature of the leaving group. The stability of the Meisenheimer complex is maximized when the negative charge can be delocalized onto the oxygen atoms of the nitro group. Both ortho and para attacks allow for this stabilization. However, the identity of the halogen is often the decisive factor. In SNAr reactions, the leaving group ability typically follows the order F > Cl > Br > I, which is inverse to their order of acidity. This is because the rate-determining step is the attack of the nucleophile on the carbon atom, which is made more electrophilic by the highly electronegative fluorine atom. Consequently, in compounds containing both fluorine and bromine activated by the same nitro group, substitution of the fluorine atom is generally favored.

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent | Position Relative to Halogen | Effect on SNAr Rate | Rationale |

|---|---|---|---|

| -NO2 | Ortho to -Br, Para to -F | Strong Activation | Stabilizes the negative charge of the Meisenheimer intermediate via resonance. nih.gov |

| -F | Leaving Group (Position 4) | Favored Site of Attack | High electronegativity increases the electrophilicity of the attached carbon; better leaving group in SNAr than Br. |

| -Br | Leaving Group (Position 5) | Disfavored Site of Attack | Less effective leaving group in SNAr compared to fluorine. |

| -NH-ethyl | Meta to -F, Para to -Br | Weak Deactivation | As an electron-donating group, it slightly disfavors nucleophilic attack by increasing electron density on the ring. |

Given the two potential leaving groups (F and Br), competitive SNAr pathways can be considered, influenced by the nature of the nucleophile and reaction conditions. Despite the strong intrinsic preference for fluorine displacement, the characteristics of the nucleophile can sometimes modulate the reaction's outcome.

Hard vs. Soft Nucleophiles: According to Hard and Soft Acids and Bases (HSAB) theory, the carbon attached to fluorine is a "harder" electrophilic center than the carbon attached to bromine. Therefore, "hard" nucleophiles (e.g., alkoxides, primary amines) are expected to react preferentially at the C-F bond. "Softer" nucleophiles (e.g., thiolates) might show a slight, though often insufficient, increase in reactivity at the "softer" C-Br center.

Steric Hindrance: The approach of the nucleophile can be affected by steric hindrance from adjacent groups. In this compound, the N-ethylamino group is ortho to the bromine, while the C-F bond is flanked by a hydrogen and the bromine atom. A very bulky nucleophile might experience greater steric hindrance when attacking the C-Br position compared to the C-F position, further favoring fluorine substitution.

The overwhelming electronic preference for fluorine substitution means that for most common nucleophiles, the formation of 5-substituted-N-ethyl-4-fluoro-2-nitroaniline is the minor pathway, with the primary product being the 4-substituted-5-bromo-N-ethyl-2-nitroaniline.

Table 2: Predicted Major Products of SNAr with Various Nucleophiles

| Nucleophile | Reagent Example | Predicted Major Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH3) | 5-Bromo-N-ethyl-4-methoxy-2-nitroaniline |

| Amine | Ammonia (NH3) | 4-Amino-5-bromo-N-ethyl-2-nitroaniline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-Bromo-N-ethyl-2-nitro-4-(phenylthio)aniline |

| Cyanide | Sodium cyanide (NaCN) | 4-Bromo-2-(ethylamino)-5-nitrobenzonitrile |

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) involves the replacement of a ring proton with an electrophile. The reactivity and regioselectivity are governed by the combined directing effects of all substituents present. wikipedia.org Substituents are classified as either activating (increasing reaction rate) or deactivating (decreasing reaction rate) and as ortho/para-directing or meta-directing. unizin.org

N-Ethyl Amino (-NH-ethyl): This group is a powerful activator and an ortho, para-director. chemistrysteps.com It donates electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex). lkouniv.ac.in The available positions are C6 (ortho), C2 (ortho, occupied), and C4 (para, occupied).

Nitro (-NO2): This is a potent deactivating group and a meta-director. unizin.org It strongly withdraws electron density from the ring through both inductive and resonance effects, destabilizing the sigma complex. The meta positions relative to the nitro group are C4 (occupied) and C6.

Fluoro (-F) and Bromo (-Br): Halogens are a unique class of substituents that are deactivating yet ortho, para-directing. unizin.orgyoutube.com They withdraw electron density inductively (deactivating effect) but can donate electron density through resonance to stabilize ortho and para intermediates. libretexts.org

For Fluorine (at C4): The ortho positions are C3 and C5 (occupied). The para position is C1 (occupied).

For Bromine (at C5): The ortho positions are C4 (occupied) and C6. The para position is C2 (occupied).

Considering the combined influence, the N-ethylamino group is the most powerful directing group. Its activating, ortho, para-directing effect will dominate. The only open position that it directs to is C6. This position is also favored (or at least, not disfavored) by the other groups: it is meta to the deactivating nitro group and ortho to the deactivating bromo group. Therefore, electrophilic substitution is strongly predicted to occur at the C6 position.

Table 3: Summary of Substituent Directing Effects for EAS

| Substituent | Classification | Directing Preference | Targeted Positions |

|---|---|---|---|

| -NH-ethyl | Strong Activator | Ortho, Para | C6 , C2, C4 |

| -NO2 | Strong Deactivator | Meta | C4, C6 |

| -F | Weak Deactivator | Ortho, Para | C3, C5, C1 |

| -Br | Weak Deactivator | Ortho, Para | C4, C6 , C2 |

(Note: Bolded position C6 is the consensus target for electrophilic attack.)

Activation: The N-ethylamino group strongly activates the ring, making it significantly more reactive towards electrophiles than benzene (B151609) itself. libretexts.org This activation arises from the stabilization of the cationic intermediate through resonance donation from the nitrogen lone pair. chemistrysteps.com

A critical consideration in EAS reactions is the reaction medium. Many EAS reactions (e.g., nitration, sulfonation) are carried out in strong acids. Under these conditions, the basic N-ethylamino group will be protonated to form the corresponding anilinium ion (-NH2(ethyl)+). This protonated group is no longer an activator; instead, it becomes a powerful deactivating, meta-directing group due to its positive charge and strong inductive electron withdrawal. In such a scenario, the EAS reactivity of the ring would be dramatically suppressed, and if a reaction were forced under harsh conditions, the regioselectivity would shift.

Redox Transformations of the Nitro Group

The nitro group is readily susceptible to reduction, a transformation that is fundamental in synthetic chemistry for introducing an amino group. The reduction of the nitro group in this compound would yield 5-Bromo-N1-ethyl-4-fluoro-1,2-benzenediamine.

This reduction typically proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species, before the final amine is formed. A variety of reducing agents can accomplish this transformation.

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts such as Palladium (Pd), Platinum (Pt), or Raney Nickel (Ra-Ni) under an atmosphere of hydrogen gas (H2). This method is highly efficient for the reduction of nitro groups.

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.comchemicalbook.com For instance, reacting the substrate with iron powder in acetic acid is a known method for reducing similar nitroaromatic compounds. chemicalbook.com

The choice of reducing agent can be important if other functional groups in the molecule are sensitive. However, in this case, the aryl halides and the N-ethylamino group are generally stable under most nitro reduction conditions.

Table 4: Common Reagents for the Reduction of the Nitro Group

| Reducing System | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C | Methanol or Ethanol solvent, room temp. | 5-Bromo-N1-ethyl-4-fluoro-1,2-benzenediamine |

| Metal in Acid | Fe, HCl | Aqueous/Ethanol solvent, heat | 5-Bromo-N1-ethyl-4-fluoro-1,2-benzenediamine |

| Metal in Acid | SnCl2, HCl | Concentrated HCl, heat | 5-Bromo-N1-ethyl-4-fluoro-1,2-benzenediamine |

Selective Reduction to Amines and Related Functional Groups

The selective reduction of the nitro group in nitroaromatic compounds is a pivotal transformation in organic synthesis, providing a route to valuable amino derivatives. In the case of this compound, the primary goal is the chemoselective reduction of the nitro group to an amine, yielding 5-bromo-N1-ethyl-4-fluorobenzene-1,2-diamine, while preserving the carbon-halogen bonds.

Catalytic hydrogenation is a frequently employed method for this transformation. The choice of catalyst and reaction conditions is critical to prevent hydrodehalogenation, a common side reaction where the bromine or fluorine atoms are replaced by hydrogen.

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Product | Observations |

| Pd/C | H₂ | Ethanol | 25-50 | 1-5 | 5-bromo-N1-ethyl-4-fluorobenzene-1,2-diamine | Good to excellent yields, potential for some dehalogenation. |

| PtO₂ | H₂ | Acetic Acid | 25 | 1 | 5-bromo-N1-ethyl-4-fluorobenzene-1,2-diamine | Often used for its high activity. |

| Raney Nickel | H₂ | Methanol | 50-100 | 50-100 | 5-bromo-N1-ethyl-4-fluorobenzene-1,2-diamine | High pressure and temperature may increase dehalogenation risk. |

| SnCl₂·2H₂O | HCl | Ethanol | Reflux | 1 | 5-bromo-N1-ethyl-4-fluorobenzene-1,2-diamine | A classic method, often effective for preserving halogens. |

| Fe/NH₄Cl | H₂O/Ethanol | Reflux | 1 | 5-bromo-N1-ethyl-4-fluorobenzene-1,2-diamine | An environmentally benign and cost-effective alternative. |

This table presents typical conditions for the selective reduction of substituted nitroaromatics and is illustrative for this compound. Actual yields and selectivity would require specific experimental investigation.

The presence of both bromine and fluorine atoms on the aromatic ring influences the reactivity. The electron-withdrawing nature of these halogens, in conjunction with the nitro group, deactivates the ring, but also makes the carbon-halogen bonds susceptible to cleavage under certain reductive conditions. The selectivity of the reduction is therefore a key research focus.

Mechanistic Insights into Electron Transfer Processes

The reduction of nitroaromatics is understood to proceed through a series of electron and proton transfer steps. The initial step involves the transfer of an electron to the nitro group, forming a nitro radical anion. This intermediate is then further reduced and protonated to yield nitroso, hydroxylamino, and finally, the amino functionalities.

The mechanism can be generalized as follows:

Electron Transfer: ArNO₂ + e⁻ → [ArNO₂]⁻•

Protonation and Further Reduction: The nitro radical anion undergoes a series of protonation and electron transfer steps, leading to the formation of the corresponding aniline (B41778).

The electron-withdrawing substituents (bromo, fluoro, and the N-ethylamino group) on the aromatic ring of this compound are expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the molecule. This facilitates the initial electron transfer step, making the compound more susceptible to reduction compared to unsubstituted nitrobenzene. However, the specific electrochemical potential and the stability of the radical anion intermediate would be influenced by the combined electronic effects of all substituents. Detailed electrochemical studies, such as cyclic voltammetry, would be necessary to quantify these effects and provide precise mechanistic insights for this specific molecule.

Reactions at the N-Ethyl Amino Moiety

The N-ethyl amino group in this compound is a key site for derivatization, allowing for the introduction of various functional groups and the synthesis of a diverse range of compounds.

Derivatization Reactions for Amide, Urea, or Other Functional Group Formation

The secondary amine functionality of the N-ethyl group can readily undergo acylation and related reactions to form amides, ureas, and other derivatives. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) will yield the corresponding N-acylated product.

Reactant: Acetyl chloride

Product: N-(5-bromo-4-fluoro-2-nitrophenyl)-N-ethylacetamide

Urea Formation: Treatment with isocyanates leads to the formation of substituted ureas.

Reactant: Phenyl isocyanate

Product: 1-(5-bromo-4-fluoro-2-nitrophenyl)-1-ethyl-3-phenylurea

These derivatization reactions are generally high-yielding and proceed under mild conditions. The electronic effects of the substituents on the aromatic ring can influence the nucleophilicity of the N-ethylamino nitrogen, but it typically remains sufficiently reactive for these transformations.

Probing the Basicity and Nucleophilicity of the N-Ethyl Group

The basicity of the N-ethyl amino group is significantly influenced by the electronic properties of the substituted aromatic ring. The strong electron-withdrawing effect of the ortho-nitro group, along with the inductive effects of the bromine and fluorine atoms, substantially reduces the electron density on the nitrogen atom. This delocalization of the nitrogen lone pair into the aromatic system makes this compound a much weaker base compared to a simple N-ethylaniline.

This reduced basicity directly impacts the nucleophilicity of the N-ethyl group. While it is still capable of participating in nucleophilic reactions as described in the derivatization section, its reactivity is attenuated. The rate of reaction with electrophiles would be expected to be slower than that of N-ethylaniline. Quantitative studies to determine the pKa value of the conjugate acid of this compound would provide a precise measure of its basicity.

Kinetic and Thermodynamic Aspects of Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for process optimization and for gaining deeper mechanistic insights.

Reaction Rate Determination and Activation Energy Profiling

The rate of reactions, such as the selective reduction of the nitro group or the derivatization of the N-ethyl amino moiety, can be determined by monitoring the concentration of reactants or products over time using techniques like HPLC or spectroscopy.

For a typical reaction, the rate law can be expressed, and the rate constant (k) can be determined experimentally. By conducting the reaction at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation:

k = A e-Ea/RT

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

A hypothetical dataset for the reduction of a substituted nitroaniline is presented below to illustrate the determination of activation energy.

| Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |

| 298 | 0.001 | -6.908 | 0.003356 |

| 308 | 0.0025 | -5.991 | 0.003247 |

| 318 | 0.0058 | -5.150 | 0.003145 |

| 328 | 0.0125 | -4.382 | 0.003049 |

This is a representative data table. Specific experimental data for this compound is not available in the public domain.

From a plot of ln(k) versus 1/T, the slope is equal to -Ea/R, allowing for the calculation of the activation energy. This value provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur. The electron-withdrawing substituents in this compound would be expected to influence the activation energies of its reactions compared to simpler nitroanilines.

Information regarding "this compound" is currently unavailable.

Extensive research has been conducted to gather information on the chemical reactivity, mechanistic investigations, and particularly the equilibrium studies for reversible transformations of the chemical compound "this compound."

Despite a thorough search of scientific databases and scholarly articles, no specific data or research findings related to the equilibrium studies for reversible transformations of this particular compound could be located. The search was broadened to include closely related structural analogs, but this also did not yield any relevant information within the specified scope of the request.

Therefore, it is not possible to provide an article on the "" with a focus on "Equilibrium Studies for Reversible Transformations" at this time.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Novel Heterocyclic Compounds

Synthesis of Fused Nitrogen-Containing Ring Systems

The ortho-positioning of the ethylamino and nitro groups on the aromatic ring is a classic precursor arrangement for the synthesis of benzimidazoles and related fused heterocycles. Reductive cyclization is a common and powerful strategy for forming such systems. In a typical reaction, the nitro group is reduced to an amine, which can then react with the adjacent secondary amine (the N-ethyl group) or a derivative thereof to close the five-membered imidazole (B134444) ring.

The presence of the bromine and fluorine atoms on the benzene (B151609) ring offers additional handles for synthetic diversification. These halogens can influence the electronic properties of the resulting heterocyclic system and can also serve as points for further functionalization through cross-coupling reactions, thereby enabling the synthesis of a library of derivatives with varied substituents.

Incorporation into Complex Polycyclic Frameworks

The reactivity of the functional groups on 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline allows for its incorporation into more complex polycyclic frameworks. For instance, the amino group can be diazotized and subjected to reactions like the Gomberg-Bachmann reaction to form biaryl linkages, a key step in the synthesis of certain polycyclic aromatic compounds. Furthermore, the bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are instrumental in building up complex molecular architectures by forming new carbon-carbon bonds.

Design and Development of Functional Organic Materials

The electronic properties endowed by the nitro group (electron-withdrawing) and the amino group (electron-donating), along with the heavy bromine atom and the electronegative fluorine atom, make this compound a potential building block for functional organic materials with interesting optical and electronic properties.

Role in the Synthesis of Dyes and Pigments with Tunable Properties

Substituted nitroanilines are well-established chromophores and are often used as precursors for azo dyes. The amino group in this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The color of these dyes can be tuned by the nature of the coupling partner and further modified by the presence of the bromo and fluoro substituents, which can alter the electronic transitions within the molecule and influence properties like lightfastness and solubility.

Building Block for Fluorescent Probes and Optoelectronic Components

The push-pull electronic nature of the molecule (donating amino group and withdrawing nitro group) is a common design motif for creating molecules with nonlinear optical (NLO) properties and for fluorescent probes. While specific examples utilizing this compound are not prominent in the literature, its structural features are consistent with those of molecules investigated for such applications. The synthesis of more extended conjugated systems starting from this building block could lead to materials with significant charge-transfer character, which is desirable for optoelectronic applications.

Intermediate for Complex Molecular Scaffolds in Chemical Research

In the broader context of chemical research, this compound serves as a versatile intermediate for accessing more complex molecular scaffolds. The differential reactivity of its functional groups allows for a stepwise and controlled synthetic strategy. For example, the nitro group can be selectively reduced without affecting the halogen substituents under appropriate conditions. The resulting diamine can then be used in a variety of subsequent reactions to build intricate molecular frameworks. The presence of both fluorine and bromine atoms allows for selective cross-coupling reactions, as the carbon-bromine bond is generally more reactive than the carbon-fluorine bond in palladium-catalyzed processes. This differential reactivity is a valuable tool in synthetic chemistry for the regioselective introduction of different substituents.

While the direct application of this compound in the synthesis of high-profile drugs or materials is not yet widely reported, its structural features make it a compound of interest for medicinal chemists and materials scientists. For instance, structurally related bromo-fluoro-nitroaniline derivatives are known intermediates in the synthesis of active pharmaceutical ingredients (APIs). The development of efficient synthetic routes to these types of compounds highlights their value in the production of complex molecules. google.com

Generation of Diversified Molecular Libraries through Derivatization

The structure of this compound is well-suited for the generation of diverse molecular libraries, a key strategy in drug discovery for exploring vast chemical space. The presence of distinct reactive sites allows for a systematic and combinatorial approach to synthesizing a multitude of derivatives.

The primary amine, after reduction of the nitro group, can be readily acylated, alkylated, or used in the formation of ureas and sulfonamides. The bromine atom is a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. Furthermore, the fluorine atom, activated by the adjacent nitro group, can be displaced by nucleophiles in SNAr reactions. This trifecta of reactivity allows for the creation of a vast number of analogues from a single starting material.

| Reactive Site | Potential Derivatization Reactions | Introduced Moieties |

| Nitro Group (post-reduction to amine) | Acylation, Alkylation, Sulfonylation, Urea/Thiourea formation | Amides, secondary/tertiary amines, sulfonamides, ureas, thioureas |

| Bromo Group | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings | Aryl, heteroaryl, vinyl, alkynyl, amino, ether groups |

| Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) | Alkoxy, aryloxy, amino, thioether groups |

This table illustrates the principal reactive sites on the this compound scaffold and the types of chemical modifications that can be employed to generate diverse molecular libraries.

Synthetic Pathways to Advanced Organic Molecules

The utility of this compound as a synthetic building block is exemplified in the construction of complex, biologically active molecules, including kinase inhibitors and other heterocyclic scaffolds of medicinal importance.

A common synthetic strategy involves the initial reduction of the nitro group to an aniline (B41778). This resulting diamine can then undergo cyclization reactions with various reagents to form a range of heterocyclic systems. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles, a privileged scaffold in medicinal chemistry.

Another key transformation is the Suzuki-Miyaura cross-coupling reaction at the bromine position. This allows for the facile introduction of aryl or heteroaryl substituents, which can be crucial for modulating the biological activity and pharmacokinetic properties of the target molecules. The reaction is typically carried out using a palladium catalyst and a suitable base.

| Starting Material | Reaction Type | Key Reagents | Product Class |

| This compound | Nitro Reduction | SnCl2·2H2O or H2/Pd-C | Substituted Phenylenediamine |

| (Post-reduction product) | Benzimidazole Formation | Carboxylic Acid/Aldehyde | Substituted Benzimidazoles |

| This compound | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Arylated Nitroanilines |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Diamino Nitroaromatics |

This table outlines some of the fundamental synthetic transformations involving this compound, leading to the formation of advanced organic molecules.

While specific, detailed research findings exclusively on the derivatization of this compound are not extensively documented in publicly available literature, the reactivity patterns of similarly substituted bromo-fluoro-nitroanilines strongly support its potential in the aforementioned synthetic applications. The principles of orthogonal reactivity of the functional groups present in this molecule are well-established in organic synthesis, underscoring its value as a versatile building block for the creation of novel and complex organic compounds.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline, and how can reaction efficiency be optimized?

The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes bromination, fluorination, nitration, and N-ethylation steps. To optimize efficiency, continuous flow reactors can enhance yield and purity by precisely controlling reaction parameters (e.g., temperature, reagent concentration) . Solvent selection (e.g., polar aprotic solvents like DMF) and catalytic systems (e.g., Pd for cross-coupling) may also improve regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : and NMR confirm substituent positions and electronic environments. For example, fluorine’s deshielding effects distinguish para vs. meta substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s / split) .

- IR Spectroscopy : Nitro group absorption bands (~1520 cm) and N-H stretches (~3300 cm) validate functional groups .

Q. How can researchers assess the compound’s stability under common laboratory conditions?

Stability studies should evaluate:

- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures .

- Light Sensitivity : UV-vis spectroscopy monitors photodegradation in transparent solvents .

- Hydrolytic Stability : Incubate in aqueous buffers (pH 1–13) and analyze via HPLC for degradation products .

Advanced Research Questions

Q. What strategies address contradictions in spectral data during structural elucidation?

Discrepancies in NMR/IR/MS data often arise from:

- Tautomerism or Rotamers : Variable-temperature NMR resolves dynamic equilibria .

- Impurities : Purify via column chromatography or recrystallization, then re-analyze .

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl to identify solvent interactions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinase inhibitors) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to prioritize substituents for synthetic exploration .

- QSAR Models : Corrogate substituent effects (e.g., nitro vs. amino groups) with biological activity datasets .

Q. What experimental approaches resolve regioselectivity challenges during functionalization?

- Directing Groups : Introduce temporary groups (e.g., acetyl) to steer bromination/fluorination to desired positions .

- Catalytic Systems : Pd-mediated cross-coupling can override inherent electronic biases in aromatic substitution .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress (e.g., via TLC) to isolate intermediates before equilibration .

Q. How do steric and electronic effects influence the reactivity of the nitro group in this compound?

The nitro group’s strong electron-withdrawing nature deactivates the ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution (NAS). Steric hindrance from the N-ethyl group may slow NAS at ortho positions. Experimental validation:

- Competitive Reactions : Compare reaction rates with/without bulky substituents .

- Hammett Plots : Quantify substituent effects on reaction kinetics .

Methodological Guidance for Data Interpretation

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and packing interactions. Use SHELX programs for structure refinement . For unstable crystals, low-temperature (100 K) data collection minimizes radiation damage .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.